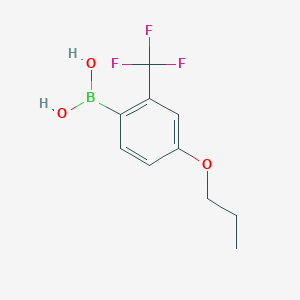
(4-Propoxy-2-(trifluoromethyl)phenyl)boronsäure
Übersicht
Beschreibung
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydroxyl groups. They are commonly used as building blocks and synthetic intermediates . Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and two hydroxyl groups . The introduction of a substituent group can influence the acidity and the twist of the boronic group .
Chemical Reactions Analysis
Boronic acids can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . They can also be used to synthesize pyrrolopyrimidine as a potential antagonist of corticotropin-releasing hormone .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on the specific compound. Generally, boronic acids are considered non-toxic .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
(4-Propoxy-2-(trifluoromethyl)phenyl)boronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt wird. Diese Reaktion ist aufgrund ihrer milden Bedingungen und Toleranz gegenüber verschiedenen funktionellen Gruppen besonders nützlich .
Protodeboronierung
Diese Verbindung kann eine Protodeboronierung durchlaufen, ein Prozess, der die Bor-Einheit aus Boronsäureestern entfernt. Dies ist ein wichtiger Schritt bei der Synthese komplexer Moleküle und kann bei der formalen Totalsynthese von Naturprodukten wie δ-®-Conicein und Indollizidin 209B verwendet werden .
Synthese von biologisch aktiven Molekülen
Das Boronsäurederivat ist an der Synthese von biologisch aktiven Molekülen beteiligt, darunter Lactatdehydrogenase-Inhibitoren, die eine potenzielle Behandlung gegen die Proliferation von Krebszellen darstellen .
PAI-1-Hemmung
Es dient als Reaktant bei der Herstellung von Nitro-Phenoxybenzoesäurederivaten zur Hemmung von PAI-1, einem Enzym, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Fibrinolyse .
Antituberkulosemittel
Die Verbindung wird bei der Synthese von PA-824-Analogen verwendet, die auf ihr Potenzial als Antituberkulosemittel untersucht werden .
Modulatoren des Überlebensmotors Neuron-Proteins
Forscher verwenden This compound, um Modulatoren des Überlebensmotors Neuron-Proteins zu entwickeln, das im Kontext der spinalen Muskelatrophie von Bedeutung ist .
Synthese von Aryl- oder Heteroarylderivaten
In Suzuki-Kupplungsreaktionen wird diese Boronsäure zur Herstellung von 2-Trifluormethylaryl- oder Heteroarylderivaten verwendet, die in der pharmazeutischen und Materialwissenschaft wichtig sind .
Palladium-katalysierte Reaktionen
Schließlich ist es ein Reagenz für palladiumkatalysierte Reaktionen wie direkte Arylierung und Mizoroki-Heck-Kupplung, die bei der Synthese komplexer organischer Verbindungen von entscheidender Bedeutung sind .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCNWPKMMHEGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681606 | |
| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186482-51-8 | |
| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
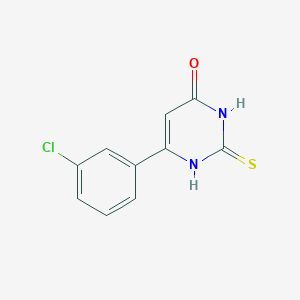
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)


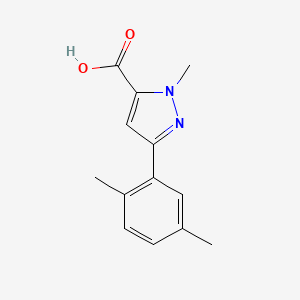


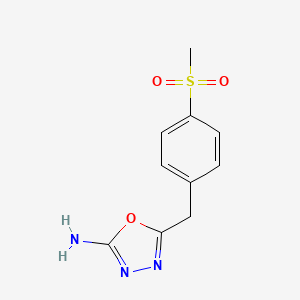
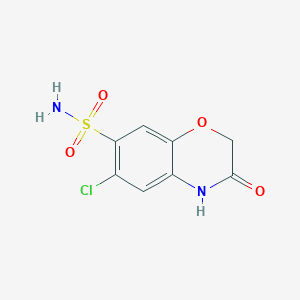
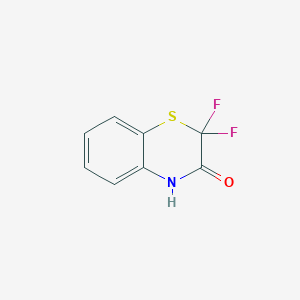
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
